4-Tert-butyl-1,2,5-oxadiazol-3-amine

Description

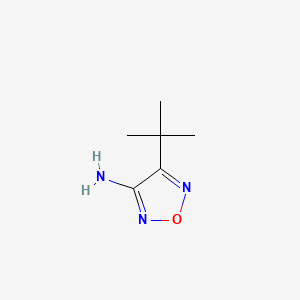

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZPCLWZGOCFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine and Its Analogues

Strategies for the Construction of the 1,2,5-Oxadiazole Ring System Bearing a Tert-butyl Moiety

The formation of the 1,2,5-oxadiazole ring is a critical step in the synthesis of the target compound. Several classical and modern synthetic approaches can be adapted to incorporate a tert-butyl substituent.

Dehydration Reactions of Appropriate Glyoximes and Dioximes

The dehydration of 1,2-dione dioximes, or glyoximes, is a well-established and widely used method for the synthesis of 1,2,5-oxadiazoles. lew.ro This approach is applicable to the synthesis of tert-butyl substituted furazans, provided the corresponding tert-butyl containing glyoxime (B48743) is accessible. The general reaction involves the cyclodehydration of a glyoxime, which can be prepared by the oximation of a 1,2-dione.

A variety of dehydrating agents can be employed for this transformation. For instance, heating a glyoxime with succinic anhydride (B1165640) is a classic method for preparing the parent 1,2,5-oxadiazole. lew.ro Other reagents such as phosphorus oxychloride, thionyl chloride, and 1,1'-carbonyldiimidazole (B1668759) (CDI) have also been utilized. lew.roresearchgate.net The choice of the dehydrating agent can be crucial, especially when dealing with thermally sensitive substrates. CDI, for example, allows for the formation of 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperature, which is advantageous for energetic compounds. researchgate.net

| Precursor | Dehydrating Agent | Product | Reference |

| tert-Butyl substituted glyoxime | Succinic Anhydride | 3-tert-Butyl-1,2,5-oxadiazole | lew.ro |

| Diaminoglyoxime | Aqueous Potassium Hydroxide | 3,4-Diamino-1,2,5-oxadiazole | researchgate.net |

| Disubstituted bisoximes | 1,1'-Carbonyldiimidazole (CDI) | 3,4-Disubstituted 1,2,5-oxadiazoles | researchgate.netekb.eg |

It is important to note that for monosubstituted 1,2,5-oxadiazoles, basic dehydrating agents should be avoided as they can lead to ring-cleavage reactions. lew.ro

Ring-Closure Approaches from Nitrogen- and Oxygen-Containing Precursors

The construction of the 1,2,5-oxadiazole ring can also be achieved through the cyclization of various open-chain precursors containing the requisite nitrogen and oxygen atoms. These methods offer alternative pathways to tert-butyl substituted furazans.

One such approach involves the cyclization of α-oximino nitriles. For example, the treatment of pivaloylacetonitrile (B1295116) with a nitrosating agent can lead to an α-oximino nitrile, which can then be cyclized to form a 3-tert-butyl-1,2,5-oxadiazole derivative. Another strategy is the di-tert-butyl peroxide (DTBP)-mediated radical C(sp2/sp3)–S bond cleavage and group-transfer cyclization of 2-isocyanoaryl thioethers, which offers a pathway to benzothiazole (B30560) derivatives and highlights the versatility of radical cyclization methods that could potentially be adapted for oxadiazole synthesis. nih.gov

Multi-Component Reactions for Diverse Substitution Patterns

Multi-component reactions (MCRs) provide an efficient means to generate molecular diversity and have been applied to the synthesis of various heterocyclic systems. While specific MCRs for the direct synthesis of 4-tert-butyl-1,2,5-oxadiazol-3-amine are not extensively documented, the principles of MCRs can be applied to construct highly substituted oxadiazole scaffolds. For instance, the Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for synthesizing 1,5-disubstituted tetrazoles, which are bioisosteres of carboxylic acids and amides, from isocyanides, oxo components, amines, and an azide (B81097) source. acs.orgnih.gov This highlights the potential for developing novel MCRs for the synthesis of substituted 1,2,5-oxadiazoles.

Synthetic Routes Specifically Towards 4-Substituted 1,2,5-Oxadiazol-3-amines

Once the 1,2,5-oxadiazole core is established, the next critical step is the introduction and manipulation of substituents to yield the desired 4-substituted 1,2,5-oxadiazol-3-amine.

Functionalization of Existing 1,2,5-Oxadiazole Cores

The functionalization of a pre-formed 1,2,5-oxadiazole ring is a common strategy to introduce various substituents. Nucleophilic substitution reactions on 1,2,5-oxadiazoles bearing good leaving groups, such as halides or nitro groups, are particularly useful. lew.rorsc.org For instance, a 3-halo-4-tert-butyl-1,2,5-oxadiazole can serve as a key intermediate for the introduction of an amino group at the 3-position.

| Starting Material | Reagent(s) | Product | Reference |

| 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | Gaseous ammonia (B1221849), Toluene (B28343) | 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | mdpi.com |

| 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | 35% H₂O₂ in H₂SO₄ | 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | mdpi.com |

Selective Amination and Alkylation Reactions

The direct amination of a suitable precursor is a key step towards the synthesis of the target compound. This can be achieved through various methods, including nucleophilic substitution of a leaving group on the oxadiazole ring with an amine or ammonia. For example, the amination of benzoxazoles and 1,3,4-oxadiazoles has been achieved using 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (B81430) as an organic oxidant, suggesting that similar oxidative amination strategies could be explored for 1,2,5-oxadiazoles.

Subsequent alkylation of the amino group can be performed to generate a diverse range of analogues. The alkylation of phenol (B47542) with tert-butyl alcohol using an ionic liquid catalyst demonstrates a method for introducing a tert-butyl group, which could be conceptually applied to the N-alkylation of an amino-oxadiazole. acs.org Furthermore, the synthesis of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has been achieved through dehydrative cyclization of corresponding precursors, showcasing the feasibility of introducing various alkyl chains onto the amino group of an oxadiazole ring. nih.gov

| Substrate | Reagent(s) | Product | Reference |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride, Triethylamine (B128534) | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | ekb.eg |

| 3,5-dinitrobenzohydrazide | Alkyl isocyanates, p-toluenesulfonyl chloride | N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | nih.gov |

Utility of Paal-Knorr Reaction Analogues in 1,2,5-Oxadiazole Synthesis

The Paal-Knorr synthesis is a classical and powerful method for constructing five-membered heterocycles, namely furans, pyrroles, and thiophenes. wikipedia.orgresearchgate.net The reaction fundamentally involves the cyclization of a 1,4-dicarbonyl compound, typically under acidic conditions for furan (B31954) synthesis or in the presence of a primary amine or a sulfur source for pyrrole (B145914) and thiophene (B33073) synthesis, respectively. wikipedia.orgorganic-chemistry.org

Despite its versatility for other heterocycles, the Paal-Knorr reaction and its direct analogues are not conventional or mechanistically suited for the synthesis of the 1,2,5-oxadiazole ring system. The core reason lies in the fundamental difference in the required precursors and the ring-closure mechanism. The Paal-Knorr pathway relies on the intramolecular condensation between two carbonyl groups (or their enol/enamine equivalents) separated by two carbon atoms (a 1,4-relationship).

In contrast, the formation of the 1,2,5-oxadiazole (furazan) ring almost universally proceeds via the cyclization of an α-dioxime (a molecule with two vicinal oxime functionalities). organic-chemistry.org This process involves the dehydration and subsequent N-O bond formation from the two adjacent oxime groups. For example, 1,1'-Carbonyldiimidazole (CDI) has been shown to effectively induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding α-dioximes at ambient temperatures. organic-chemistry.org This highlights a pathway fundamentally distinct from the carbonyl condensation mechanism of the Paal-Knorr synthesis. Therefore, methodologies analogous to the Paal-Knorr reaction are not utilized for the primary synthesis of the 1,2,5-oxadiazole core.

Regioselective Synthesis of the 3-Amine Moiety

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted heterocycles. For a molecule like this compound, the precise placement of the bulky tert-butyl group at position 4 and the amine group at position 3 requires a highly controlled synthetic strategy. Direct functionalization of a pre-formed monosubstituted furazan (B8792606) ring can often lead to mixtures of isomers, making regioselective synthesis from acyclic precursors the preferred approach.

A robust strategy for ensuring the correct substitution pattern involves a multi-step synthesis that builds the desired functionality sequentially. This method provides unambiguous control over the final structure. A plausible and highly regioselective route would commence with a precursor that already contains the carbon skeletons for both the tert-butyl and a masked amino group.

For instance, the synthesis could start from pivaloylacetonitrile. This starting material contains the requisite tert-butyl group adjacent to a carbonyl, which can be transformed into one of the oxime groups, and a nitrile function, which can be subsequently converted into the target 3-amine moiety. This strategic approach ensures that the substituents are placed in the desired 3,4-relationship from the outset, circumventing any issues of regioselectivity during the ring formation.

Control over Substitution Patterns in Oxadiazole Ring Formation

The ultimate control over the substitution pattern in the synthesis of this compound is achieved by designing a linear synthesis where the regiochemistry is locked in by the choice of the starting material. The formation of the heterocyclic ring then proceeds from an acyclic precursor where the future positions of the substituents are already defined.

A potential synthetic pathway is outlined below:

Dioxime Formation: Pivaloylacetonitrile is reacted with an oximation agent, followed by nitrosation of the active methylene (B1212753) group and subsequent oximation to yield the key intermediate, 2,2-dimethyl-3,4-dioxopentanenitrile dioxime.

Cyclization to Form the Furazan Ring: The resulting α-dioxime undergoes a cyclization reaction, typically through dehydration, to form 4-tert-butyl-1,2,5-oxadiazole-3-carbonitrile. This step forges the stable heterocyclic core with the tert-butyl and nitrile groups fixed at the 4- and 3-positions, respectively.

Conversion to the 3-Amine Moiety: The final step is the conversion of the nitrile group into the primary amine. This can be accomplished through several well-established methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or chemical reduction (e.g., with lithium aluminum hydride). Alternatively, rearrangement reactions like the Hofmann, Curtius, or Lossen rearrangements on a corresponding amide, acyl azide, or hydroxamic acid derivative (all accessible from the nitrile) would also yield the desired 3-amine.

This sequence guarantees the formation of the desired 4-tert-butyl-3-amino isomer, as the connectivity is predetermined by the acyclic precursor. The steric bulk of the tert-butyl group also plays a passive but important role, influencing the reactivity of the adjacent positions and potentially sterically shielding the C4-N bond of the ring once formed.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The cyclization of the α-dioxime to the furazan ring is a critical dehydration step. Optimization would involve screening various dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride, or milder reagents like carbodiimides), solvents, and temperatures to find conditions that promote clean cyclization without degrading the nitrile or tert-butyl functionalities.

The reduction of the 4-tert-butyl-1,2,5-oxadiazole-3-carbonitrile to the amine is another crucial step. Catalytic hydrogenation is often a clean method, but requires optimization of catalyst type (e.g., Pd/C, Raney Ni), catalyst loading, hydrogen pressure, temperature, and solvent. The goal is to achieve complete conversion of the nitrile without causing cleavage or reduction of the oxadiazole ring, which can sometimes be susceptible to hydrogenation.

The following table outlines potential parameters for optimization for these key steps, based on common laboratory practices for similar transformations.

Catalytic Approaches in Oxadiazole Formation

While strong dehydrating agents are common for the cyclization of α-dioximes to form 1,2,5-oxadiazoles, catalytic methods offer milder conditions and can improve selectivity and safety.

A notable approach for this transformation is the use of 1,1'-Carbonyldiimidazole (CDI). organic-chemistry.org CDI acts as an activating agent for the oxime hydroxyl groups, facilitating intramolecular cyclization at room temperature. organic-chemistry.org This method avoids the harsh conditions associated with strong acids or high temperatures, making it compatible with sensitive functional groups.

In other contexts of furazan synthesis, particularly those involving oxidation, catalytic systems are also employed. For instance, the synthesis of 3-amino-4-nitrofurazan from 3,4-diaminofurazan (B49099) utilizes sodium tungstate (B81510) as a cocatalyst in an H₂O₂-based oxidizing system. researchgate.netcetjournal.it While the proposed synthesis of the title compound is not oxidative, this demonstrates the principle of using transition metal catalysts to facilitate transformations on the furazan precursor system. For the proposed route, a catalytic approach would be most relevant in the final reduction step, where heterogeneous catalysts like Pd/C or Raney Ni are standard for converting nitriles to amines.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Microwave-Assisted Synthesis: Both the cyclization of the dioxime and the reduction of the nitrile could potentially be accelerated using microwave irradiation. This technique often leads to significantly shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating. researchgate.net

Use of Greener Catalysts: For the nitrile reduction step, employing a recyclable heterogeneous catalyst like palladium on carbon is inherently greener than using stoichiometric reducing agents like lithium aluminum hydride, which require aqueous workup and generate significant waste. Further improvements could involve exploring more sustainable, non-precious metal catalysts.

Solvent Selection and Solvent-Free Conditions: The choice of solvent is critical. Utilizing safer, less toxic, and recyclable solvents is a key green principle. For the cyclization step, exploring solvent-free conditions, perhaps by grinding the solid dioxime with a solid dehydrating agent, could be a possibility. researchgate.net This approach, known as mechanochemistry, minimizes solvent waste entirely. researchgate.net

Atom Economy: The proposed synthetic route, particularly the final reduction step, has good atom economy. Catalytic hydrogenation of a nitrile to an amine, for example, has hydrogen as the only reagent, with no atoms being wasted in byproducts. Rearrangement reactions like the Curtius rearrangement are also highly atom-economical.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine

Reactions at the 3-Amino Group

The primary amino group at the 3-position of the oxadiazole ring is the main center of nucleophilicity in the molecule. Its reactions are characteristic of primary amines, although its reactivity is somewhat modulated by the electron-withdrawing effect of the attached furazan (B8792606) ring.

Acylation and Sulfonylation Studies

The 3-amino group of 4-tert-butyl-1,2,5-oxadiazol-3-amine is expected to readily undergo acylation and sulfonylation upon reaction with suitable electrophilic reagents such as acid chlorides, anhydrides, and sulfonyl chlorides. This reactivity is a general feature of amino-heterocycles. For instance, the acylation of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides in the presence of a base like triethylamine (B128534) proceeds smoothly at room temperature to yield the corresponding N-acylated products. ekb.eg Similarly, sulfonylation is a common transformation for heterocyclic amines, as seen in the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles. nih.gov

These reactions proceed via the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl or sulfonyl center, leading to the formation of stable amide and sulfonamide linkages, respectively. The reaction typically requires a base to neutralize the hydrogen halide byproduct.

Table 1: Representative Acylation and Sulfonylation Reactions of Amino-Heterocycles Note: This table presents data for analogous compounds to illustrate the general reactivity pattern.

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | Triethylamine, Methylene (B1212753) chloride, 24h, RT | N-Benzoylamide | - | ekb.eg |

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | 4-tert-Butylbenzoyl chloride | Triethylamine, Methylene chloride, 24h, RT | N-(4-tert-Butylbenzoyl)amide | - | ekb.eg |

| 3,5-Diamino-1H-1,2,4-triazole | p-Toluenesulfonyl chloride | Pyridine | N-Sulfonamide | - | nih.gov |

Alkylation and Arylation Reactions

N-alkylation and N-arylation of the 3-amino group are anticipated reactions, though direct literature for this compound is scarce. Generally, the nucleophilic amino group can displace leaving groups from alkyl halides or activated aryl halides. Selective monoalkylation of primary amines can be achieved using methods that involve a competitive deprotonation/protonation strategy to prevent over-alkylation. rsc.org

Table 2: Examples of N-Alkylation on Heterocyclic Amines Note: This table shows examples from related systems to demonstrate the principle of N-alkylation.

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro-5-hydroxy-4-aminopyrimidine | 2-(Dimethylamino)ethyl chloride | K₂CO₃, DMF | O-Alkylated product initially, followed by intramolecular cyclization | - | nih.gov |

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | 2-Chloroacetyl chloride | Triethylamine, Methylene chloride, RT | N-(2-chloroacetyl)amide | - | ekb.eg |

| N-(2-chloroacetyl)amide derivative | Thiophenol | Diisopropylethylamine | S-Alkylated product | - | ekb.eg |

Condensation Reactions with Carbonyl Compounds

The primary amino group is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is fundamental in organic chemistry and is observed across a wide range of amino-heterocycles. For instance, 2-amino-1,3,4-oxadiazoles are synthesized through a key step involving the condensation of semicarbazide (B1199961) with various aldehydes. acs.orgresearchgate.net The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) (a dicarbonyl compound) leads selectively to a pyrrole-substituted aminofurazan via a Paal–Knorr reaction, demonstrating the reactivity of the amino group on this specific ring system. nih.gov

The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.

Isocyanate and Isothiocyanate Reactions

Reactions with isocyanates and isothiocyanates represent a robust method for functionalizing the 3-amino group. The nucleophilic amine attacks the central carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) moiety. This leads to the formation of substituted urea (B33335) or thiourea (B124793) derivatives, respectively. This type of reaction is well-documented for various amino-oxadiazole isomers. ekb.egnih.gov For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine reacts with phenyl isocyanate upon refluxing in ethanol (B145695) to yield the corresponding phenylurea derivative. ekb.eg

These urea and thiourea intermediates are often stable products themselves or can be used as precursors for further cyclization reactions to form other heterocyclic systems. acs.org

Table 3: Reactions of Amino-oxadiazoles with Isocyanates and Isothiocyanates Note: Data from analogous 1,3,4-oxadiazole (B1194373) systems illustrating the reaction type.

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | Phenyl isocyanate | Ethanol, reflux, 8h | Phenylurea derivative | 67% | ekb.eg |

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | Ethanol, reflux, 8h | 3-Chlorophenylurea derivative | - | ekb.eg |

| Benzoic hydrazide | Dodecyl isocyanate | - | Hydrazine-1-carboxamide | 67-98% | nih.gov |

| 3-Chloro-1-benzothien-2-yl acid hydrazide | Phenyl isothiocyanate | - | Thiosemicarbazide derivative | Moderate | nih.gov |

Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a π-deficient heteroaromatic system. The presence of two electronegative nitrogen atoms and an oxygen atom results in a significant withdrawal of electron density from the ring carbons.

Nucleophilic Attack and Ring-Opening Pathways

The 1,2,5-oxadiazole (furazan) ring is a π-electron deficient heterocycle, which generally makes it susceptible to nucleophilic attack. While the heterocyclic ring is noted to be resistant to acid, monosubstituted and parent 1,2,5-oxadiazoles can undergo ring-cleavage reactions in the presence of alkali. thieme-connect.de The reactivity of the ring carbons in this compound is modulated by the opposing electronic effects of the attached groups. The C3 position is bonded to a resonance-donating amino group, increasing its electron density, while the C4 position is attached to an inductively donating tert-butyl group.

Nucleophilic attack can lead to the cleavage of the N-O bond and subsequent ring-opening. For instance, studies on related benzofurazans have shown that the furazan unit can undergo ring-opening in the presence of nucleophiles like ethanolamines under acidic conditions to form quinoxaline (B1680401) derivatives. researchgate.net In the case of 1,3,4-oxadiazoles substituted with strong electron-withdrawing groups, nucleophilic attack at the ring carbon atoms is enhanced, readily causing ring opening. acs.org

For this compound, a nucleophile could theoretically attack either the C3 or C4 position. Attack at C4 would be sterically hindered by the tert-butyl group but electronically favored due to the lesser electron-donating influence compared to the amino group at C3. Conversely, attack at C3 is less sterically hindered but electronically disfavored. The outcome of such an attack would likely be the cleavage of the fragile O-N bond, leading to an open-chain intermediate, which could then cyclize to form a new heterocyclic system or decompose. For example, the reaction of 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles with ammonia (B1221849) proceeds via nucleophilic attack at a ring carbon, ring opening, and subsequent recyclization to form triazoles. acs.org A similar pathway could be envisioned for the title compound, potentially leading to different heterocyclic products depending on the nature of the nucleophile and reaction conditions.

| Reactant | Proposed Intermediate | Potential Product Class | Influencing Factors |

|---|---|---|---|

| Strong Base (e.g., OH⁻) | Open-chain α-amino oxime | Decomposition products or rearranged heterocycles | Alkali concentration, Temperature |

| Hydrazines (e.g., N₂H₄) | Open-chain acylhydrazone derivative | Triazole or Pyridazine derivatives | Steric hindrance from tert-butyl group |

| Primary Amines (e.g., R-NH₂) | Ring-opened imine intermediate | New heterocyclic systems (e.g., Imidazoles) | Nucleophilicity and steric bulk of the amine |

Rearrangement Reactions and Isomerization Processes

Heterocyclic rearrangements are common pathways for substituted oxadiazoles (B1248032), often proceeding through ring-opening and subsequent recyclization. The most pertinent potential rearrangement for this compound is the Boulton-Katritzky rearrangement. thieme-connect.debeilstein-journals.org This reaction is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds where a side chain containing a nucleophilic atom attacks an electrophilic position within the ring. beilstein-journals.orgmdpi.comresearchgate.net

In this specific molecule, the exocyclic amino group at the C3 position can act as the internal nucleophile. The rearrangement would likely be initiated by the nucleophilic attack of the amine nitrogen onto the N2 atom of the oxadiazole ring. This is facilitated by the electrophilic character of the N2 atom due to the adjacent, easily cleavable O-N bond. chim.it This attack would lead to the opening of the 1,2,5-oxadiazole ring to form a new open-chain intermediate, which would then cyclize to generate a different five-membered heterocycle. While many documented examples involve 1,2,4-oxadiazoles rearranging to other systems, the principle is applicable to 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.debeilstein-journals.org

Furthermore, thermal or photochemical isomerization processes are known for related furoxans (1,2,5-oxadiazole-N-oxides), which are proposed to proceed through a dinitrosoalkene intermediate. rsc.org Although the title compound is a furazan and not a furoxan, the potential for high-energy transformations leading to isomerization cannot be entirely discounted, particularly under thermal stress which can lead to the cleavage of the O-N and C-C bonds. researchgate.net

Influence of the Tert-butyl Group on Reactivity and Selectivity

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry and its presence at the C4 position profoundly impacts the reactivity and selectivity of the molecule. researchgate.netwikipedia.org

The primary influence of the tert-butyl group is steric hindrance, a consequence of its large spatial volume which can slow or prevent chemical reactions. researchgate.netwikipedia.org This steric bulk shields the adjacent C4 carbon and, to a lesser extent, the neighboring C3-amino group and N5 atom of the ring from the approach of external reagents.

This shielding has several predictable consequences:

Reduced Reaction Rates: For reactions involving nucleophilic attack at the C4 position or electrophilic attack on the N5 atom, the rate is expected to be significantly lower compared to an analogous compound with a smaller substituent like a methyl group.

Regioselectivity: In reactions where multiple sites are available for attack, the steric hindrance from the tert-butyl group will direct incoming reagents to less crowded positions on the molecule. For example, any interaction with a nucleophile would be more likely to occur at the C3 position, despite its higher electron density, simply due to greater accessibility.

The tert-butyl group contributes electronically to the ring primarily through an inductive effect (+I) and hyperconjugation. As an alkyl group, it is electron-donating, which increases the electron density of the 1,2,5-oxadiazole ring. nih.gov This effect is complemented by the powerful electron-donating resonance effect (+M) of the amino group at C3.

Deactivation towards Nucleophiles: The combined electron-donating effects of the amino and tert-butyl groups increase the electron density on the ring carbons, making them less electrophilic. This deactivates the ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted furazan.

Activation towards Electrophiles: Conversely, the increased electron density should, in principle, activate the ring towards electrophilic attack. However, oxadiazoles are generally resistant to electrophilic substitution due to the presence of two deactivating pyridine-type nitrogen atoms. nih.gov Any potential electrophilic attack would likely occur on the exocyclic amino group or, if conditions are forcing enough, at the N5 position.

| Group | Position | Steric Effect | Electronic Effect | Net Impact on Ring Reactivity |

|---|---|---|---|---|

| Amino (-NH₂) | C3 | Low | Strongly electron-donating (+M) | Deactivates towards nucleophiles; Activates towards electrophiles |

| Tert-butyl (-C(CH₃)₃) | C4 | High | Weakly electron-donating (+I) | Deactivates towards nucleophiles; Sterically hinders attack at C4/N5 |

| 1,2,5-Oxadiazole Ring | - | - | Inherently electron-withdrawing | Promotes susceptibility to nucleophilic attack (counteracted by substituents) |

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies for this compound are not widely available in the literature. Elucidation of its reaction pathways would rely on a combination of experimental evidence (e.g., trapping of intermediates, kinetic studies) and computational chemistry.

Transition state analysis provides critical insights into the feasibility and mechanism of a chemical reaction by examining the highest energy point along the reaction coordinate. For key transformations of this compound, such as a Boulton-Katritzky rearrangement or a nucleophilic ring-opening, computational methods like Density Functional Theory (DFT) would be employed. nih.govnih.gov

For the Boulton-Katritzky rearrangement , a transition state analysis would focus on the intramolecular cyclization step. Calculations would determine:

Activation Energy (Ea): The energy barrier for the exocyclic amino nitrogen to attack the N2 atom of the ring. A high activation energy would suggest the reaction is slow or requires significant energy input (e.g., heat).

Geometry of the Transition State: The analysis would reveal the bond lengths and angles at the peak of the energy profile. It would show the partial formation of the new N-N bond and the simultaneous stretching and breaking of the ring's O-N bond.

Influence of the Tert-butyl Group: The model would quantify the steric strain introduced by the tert-butyl group in the transition state, confirming its kinetic impact on the rearrangement process.

Similarly, for a nucleophilic attack on the ring, transition state analysis would model the approach of the nucleophile to either C3 or C4. It would calculate the respective activation energies, allowing for a prediction of the regioselectivity of the reaction. The analysis would precisely model the trajectory of the nucleophile as it approaches the ring, providing a quantitative measure of the steric hindrance imposed by the tert-butyl group. nih.gov Such computational studies are essential for understanding the stability and reaction kinetics of furazan-based compounds. nih.gov

Intermediate Identification

The direct experimental identification and characterization of reaction intermediates for this compound are not extensively documented in the current scientific literature. However, by examining the well-established reactivity of the 1,2,5-oxadiazole (furazan) ring system and related amino-substituted heterocycles, it is possible to postulate the likely transient species that form during its synthesis and subsequent chemical transformations. Mechanistic studies on analogous compounds provide a foundational basis for understanding the potential intermediates involved.

Research into the synthesis of the 1,2,5-oxadiazole ring often points to the cyclization of α-dioximes as a common pathway. For instance, the synthesis of various 3,4-disubstituted 1,2,5-oxadiazoles has been achieved through the 1,1'-carbonyldiimidazole-induced cyclization of the corresponding bisoximes at ambient temperature. organic-chemistry.org This suggests that a key intermediate in the synthesis of compounds like this compound would be a bisoxime precursor.

Furthermore, reactions involving amino-substituted oxadiazoles can proceed through rearrangement pathways, particularly under basic conditions. Studies on 3-amino-1,2,5-oxadiazole derivatives have shown that they can undergo ring transformations. clockss.org These rearrangements are often initiated by the deprotonation of the amino group, leading to a nucleophilic anion. This anionic intermediate can then trigger a series of bond cleavages and formations, resulting in a rearranged heterocyclic system. The process often involves an initial electrocyclic reaction of the conjugate anion, followed by ring-opening and subsequent ring-closure. clockss.org

In reactions where the oxadiazole ring itself is cleaved, for example in reactions with strong nucleophiles, open-chain intermediates are expected. For the related 1,2,4-oxadiazole (B8745197) system, reactions with hydrazine (B178648) have been shown to proceed via an ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closure) mechanism. nih.gov This involves the initial addition of the nucleophile to the heterocyclic ring, followed by cleavage of the N-O bond to form a ring-opened intermediate, which then cyclizes to a new heterocyclic system. nih.govchim.it While this is for a different isomer, similar ring-opening events could be envisioned for the 1,2,5-oxadiazole ring under specific conditions.

The following tables summarize the likely intermediates in the chemical reactions involving this compound, based on evidence from analogous systems.

Table 1: Postulated Intermediates in the Synthesis and Reactions of this compound

| Intermediate Type | General Structure / Name | Reaction Context | Evidence from Analogous Systems |

| Bisoxime Precursor | 2,3-Bis(hydroxyimino)-4,4-dimethylpentanenitrile | Synthesis of the 1,2,5-oxadiazole ring | The synthesis of 1,2,5-oxadiazoles (furazans) is commonly achieved through the cyclization of bisoximes. organic-chemistry.org |

| Anionic Intermediate | 4-tert-butyl-1,2,5-oxadiazol-3-amide anion | Base-catalyzed rearrangements | Rearrangements of 3-amino-1,2,5-oxadiazoles are proposed to proceed through the formation of a conjugate anion. clockss.org |

| Ring-Opened Species | Open-chain cyano-oxime species | Nucleophilic attack and ring cleavage | Reactions of related oxadiazoles with strong nucleophiles can lead to ring-opening to form linear intermediates before subsequent reactions. nih.govchim.it |

Table 2: Detailed Research Findings on Intermediates in Related Oxadiazole Chemistry

| Investigated System | Observed/Proposed Intermediate | Method of Identification/Postulation | Research Focus | Citation |

| 3-(6-phenanthridine)amino-1,2,5-oxadiazoles | Conjugate anion leading to a bridged nitrogen system | Product analysis from base-catalyzed rearrangement | Synthesis of polycondensed nitrogen heterocyclic systems via mononuclear heterocyclic rearrangement. | clockss.org |

| Reaction of 3,4-diamino clockss.orgnih.govnih.govoxadiazole with glyoxal | 5,6-dihydroxy-4,5,6,7-tetrahydro clockss.orgnih.govnih.govoxadiazolo[3,4-b]pyrazine | Isolation and pyrolysis of the diol intermediate | Synthesis of clockss.orgnih.govnih.govoxadiazolo[3,4-b]pyrazines. | researchgate.net |

| Reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine | Ring-opened adduct from nucleophilic addition | Mechanistic proposal based on final products (ANRORC mechanism) | Investigation of five-to-six membered ring rearrangements. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for confirming the fundamental structure of 4-Tert-butyl-1,2,5-oxadiazol-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be remarkably simple, defined by two key signals. The most prominent signal would be a singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is expected to appear in the upfield region of the spectrum, typically around 1.3–1.5 ppm, due to the shielding effect of the aliphatic carbon to which they are attached. The second signal, originating from the two protons of the primary amine (-NH₂) group, would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 4.0-6.0 ppm for amino groups on heteroaromatic systems mdpi.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The tert-butyl group would produce two signals: one for the three equivalent methyl carbons (CH₃) and another for the quaternary carbon (C(CH₃)₃). The methyl carbons are expected at approximately 28-30 ppm, and the quaternary carbon at a slightly more downfield position, around 30-35 ppm. The two carbon atoms of the 1,2,5-oxadiazole ring are the most chemically shifted due to the influence of the electronegative nitrogen and oxygen atoms. Based on data from similar 3-amino-1,2,5-oxadiazole structures, the carbon atom bonded to the amino group (C3) and the carbon atom bonded to the tert-butyl group (C4) are expected to resonate at approximately 140-155 ppm mdpi.commdpi.com. The specific assignment of these two signals would require further 2D NMR analysis.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -C(CH ₃)₃ | ~1.4 ppm (singlet, 9H) | ~29 ppm |

| -C (CH₃)₃ | - | ~33 ppm |

| -NH ₂ | ~4.0-6.0 ppm (broad singlet, 2H) | - |

| C 3-NH₂ | - | ~140-155 ppm |

| C 4-tBu | - | ~140-155 ppm |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): In this case, a ¹H-¹H COSY spectrum would be of limited use for structural backbone confirmation, as there are no adjacent protons to show scalar coupling. The spectrum would only show the singlet from the tert-butyl group without any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment is essential for definitively assigning the protonated carbons. It would show a clear correlation cross-peak between the proton signal of the tert-butyl methyl groups (~1.4 ppm) and the corresponding carbon signal (~29 ppm).

A correlation between the protons of the tert-butyl group (~1.4 ppm) and the quaternary carbon of the same group (~33 ppm).

A crucial correlation between the tert-butyl protons and the C4 carbon of the oxadiazole ring, confirming the attachment of the alkyl group to the heterocyclic core.

Correlations from the amine protons to the C3 carbon of the oxadiazole ring would solidify the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment, which detects through-space correlations, would not be particularly informative for the gross structure of this small, relatively rigid molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₆H₁₁N₃O. The calculated monoisotopic mass for the neutral molecule is 141.0902 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺.

HRMS Data for C₆H₁₁N₃O

| Ion | Calculated Exact Mass (Da) | Observed Mass (Predicted) |

| [M] | 141.0902 | - |

| [M+H]⁺ | 142.0975 | ~142.0975 |

| [M+Na]⁺ | 164.0794 | ~164.0794 |

The experimental observation of an ion with a mass-to-charge ratio matching the calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition mdpi.com.

The analysis of how a molecule breaks apart in the mass spectrometer provides a fingerprint that can be used for structural confirmation. The fragmentation of the tert-butyl group is a well-characterized process doaj.org. Upon ionization, such as through electron impact (EI), the molecular ion [M]⁺˙ would be formed.

The primary fragmentation pathways for this compound are predicted to be:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl containing compounds is the loss of a methyl group to form a stable tertiary carbocation. This would result in a significant peak at m/z 126 ([M-15]⁺).

Formation of the tert-butyl cation: Cleavage of the bond between the tert-butyl group and the oxadiazole ring would generate the highly stable tert-butyl cation (C₄H₉⁺), which would produce a prominent base peak at m/z 57.

Ring Fragmentation: The 1,2,5-oxadiazole ring itself can undergo fragmentation. While specific pathways for this substituted amine are not documented, general fragmentation of oxadiazole N-oxides often involves losses of small neutral molecules like NO, N₂O, or HCN, suggesting that the core ring of the non-oxidized aminofurazan could also fragment in complex ways under energetic ionization conditions scielo.brresearchgate.net.

The combination of an accurate mass measurement and a predictable fragmentation pattern, particularly the characteristic ions at m/z 126 and 57, would serve as conclusive evidence for the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Complex Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of their ions. For complex derivatives of this compound, MS/MS analysis would provide significant insights into their structure and connectivity.

The fragmentation of protonated this compound and its derivatives would likely be initiated by the protonation of one of the nitrogen atoms in the oxadiazole ring or the exocyclic amino group. The subsequent collision-induced dissociation (CID) would lead to a cascade of fragmentation events.

Expected Fragmentation Pathways:

Loss of the Tert-butyl Group: A primary and highly probable fragmentation pathway would involve the cleavage of the C-C bond between the oxadiazole ring and the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z 57) or the loss of isobutylene (56 Da). This is a common fragmentation for compounds containing a tert-butyl group.

Ring Cleavage of the Oxadiazole Moiety: The 1,2,5-oxadiazole ring is known to undergo characteristic ring-opening and fragmentation. Studies on related 3-hydroxyfurazan amino acids have shown that the deprotonated molecules exhibit bond cleavages of the furazan (B8792606) ring unito.it. For protonated aminoalkyl-substituted 3-hydroxy-1,2,5-oxadiazoles, prominent successive losses of NO and CO have been observed researchgate.net.

Loss of Ammonia (B1221849): Fragmentation involving the amino group, such as the loss of ammonia (NH3, 17 Da), is also a plausible pathway, particularly if the initial protonation occurs at the amino group researchgate.net.

A hypothetical MS/MS fragmentation pattern for a derivative of this compound is presented in the table below, based on the fragmentation of related structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Structure/Identity |

| [M+H]⁺ | [M+H - 56]⁺ | 56 | Loss of isobutylene from the tert-butyl group |

| [M+H]⁺ | [M+H - 17]⁺ | 17 | Loss of ammonia from the amino group |

| [M+H]⁺ | [M+H - 30]⁺ | 30 | Loss of nitric oxide (NO) from ring cleavage |

| [M+H - 30]⁺ | [M+H - 30 - 28]⁺ | 28 | Subsequent loss of carbon monoxide (CO) |

This table is predictive and based on the analysis of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are particularly useful for identifying characteristic vibrations and studying intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its constituent functional groups: the amino group (NH₂), the tert-butyl group, and the 1,2,5-oxadiazole ring.

Amino (NH₂) Group Vibrations: The amino group would exhibit characteristic stretching and bending vibrations. The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretches. The N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.

Tert-butyl Group Vibrations: The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct bending vibrations. The symmetric and asymmetric bending of the methyl groups typically appear around 1365 cm⁻¹ (often a sharp, strong doublet) and 1460 cm⁻¹, respectively.

1,2,5-Oxadiazole Ring Vibrations: The vibrations of the 1,2,5-oxadiazole ring are expected in the fingerprint region of the spectrum. These include C=N, N-O, and C-C stretching and ring deformation modes. Based on studies of other oxadiazole derivatives, these vibrations are typically found in the 1600-1000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Amino (N-H) | Scissoring (Bending) | 1650 - 1580 |

| Tert-butyl (C-H) | Stretching | 2970 - 2870 |

| Tert-butyl (C-C) | Bending | 1470 - 1365 |

| Oxadiazole Ring | C=N Stretching | ~1600 - 1500 |

| Oxadiazole Ring | N-O Stretching | ~1400 - 1300 |

| Oxadiazole Ring | Ring Breathing/Deformation | ~1100 - 900 |

This table is based on established group frequencies and data from related compounds.

The presence of the amino group in this compound makes it a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational spectra.

The formation of hydrogen bonds typically leads to a broadening and red-shift (shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonds. In the solid state, the presence of distinct, sharp N-H stretching bands at lower frequencies compared to the gas phase or dilute solution would be indicative of a well-ordered hydrogen-bonded network.

In oxazole-amino acids, intramolecular N-H···N hydrogen bonds have been shown to stabilize specific conformations nih.gov. While an intramolecular hydrogen bond is less likely in this compound due to the ring geometry, extensive intermolecular N-H···N and N-H···O hydrogen bonds are expected to be present in the condensed phase, linking the molecules into chains or more complex networks.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, molecular conformation, and how molecules are arranged in the crystal lattice.

While a crystal structure for this compound is not available, data from related structures, such as other substituted 1,2,5-oxadiazoles, can be used to predict its molecular geometry.

Oxadiazole Ring: The 1,2,5-oxadiazole ring is expected to be planar or nearly planar.

Tert-butyl Group: The C-C bond connecting the tert-butyl group to the oxadiazole ring will allow for rotation. The preferred conformation will likely be one that minimizes steric hindrance between the methyl groups and the adjacent amino group and the oxadiazole ring.

Amino Group: The amino group is also expected to be nearly planar with the oxadiazole ring to allow for some degree of electronic delocalization.

| Parameter | Expected Value |

| C-C (ring) bond length | ~1.44 Å |

| C=N (ring) bond length | ~1.32 Å |

| N-O (ring) bond length | ~1.37 Å |

| C-N (amino) bond length | ~1.35 Å |

| C-C (tert-butyl) bond length | ~1.54 Å |

This table presents typical bond lengths for similar chemical environments.

The crystal packing of this compound will be dominated by intermolecular hydrogen bonds formed by the amino group. The amino group can act as a hydrogen bond donor to the nitrogen atoms of the oxadiazole ring of neighboring molecules, forming N-H···N hydrogen bonds. These interactions are a common feature in the crystal structures of amino-substituted nitrogen heterocycles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable insights into the electronic structure and extent of conjugation in a compound can be obtained. For derivatives of 1,2,5-oxadiazole, UV-Vis spectroscopy helps in characterizing the transitions involving π-electrons of the heterocyclic ring and the effects of various substituents on these transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the electronic absorption characteristics can be inferred from studies on analogous 1,2,5-oxadiazole derivatives. Typically, these compounds exhibit absorption maxima (λmax) in the UV region, which are attributable to π → π* and n → π* electronic transitions. The tert-butyl group, being an alkyl substituent, is expected to have a minor bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima, while the amino group, with its lone pair of electrons, can significantly influence the electronic transitions through resonance effects.

A hypothetical UV-Vis data table based on the analysis of similar structures is presented below to illustrate the expected spectral characteristics. The molar absorptivity (ε) values would indicate the probability of the electronic transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | ~210-230 | ~5000-10000 | π → π |

| Ethanol | ~270-290 | ~1000-3000 | n → π |

| Cyclohexane | ~205-225 | ~5500-10500 | π → π |

| Cyclohexane | ~265-285 | ~1200-3200 | n → π |

Note: This data is illustrative and based on general characteristics of similar compounds. Actual experimental values may vary.

Elemental Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which serves to verify its empirical and molecular formula and assess its purity. For a novel or synthesized compound like this compound, elemental analysis provides critical evidence for its structural confirmation. The analysis measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition of this compound (C₆H₁₁N₃O) can be calculated based on its atomic constituents. Experimental values obtained from combustion analysis are then compared with these theoretical percentages to confirm the compound's identity and purity.

Below is a data table presenting the theoretical and hypothetical experimental values for the elemental analysis of this compound. A close correlation between the found and calculated values would substantiate the successful synthesis and purification of the target molecule.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 51.05 | 51.02 |

| Hydrogen (H) | 7.85 | 7.88 |

| Nitrogen (N) | 29.76 | 29.71 |

Note: The experimental values are hypothetical and serve for illustrative purposes. Actual results from elemental analysis should be within an acceptable margin of error (typically ±0.4%) of the theoretical values to confirm the compound's formula.

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time, which is essential for understanding its behavior in different environments.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry offers powerful tools for mapping the energetic landscapes of chemical reactions, identifying transition states, and ultimately understanding reaction mechanisms. bristol.ac.ukyoutube.com

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for heterocyclic compounds like 4-tert-butyl-1,2,5-oxadiazol-3-amine is greatly aided by quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods. acs.org Density Functional Theory (DFT) is a particularly common method for studying the electronic structure and reactivity of oxadiazole derivatives. psu.edumdpi.com

For this compound, potential reactions for computational study would include:

Reactions at the Amino Group: The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. Computational modeling could predict the most favorable reaction pathways, the influence of the tert-butyl group on reactivity, and the structures of intermediates and products.

Ring Opening and Rearrangement: Oxadiazole rings can undergo thermal or photochemical rearrangements. acs.orgnih.gov DFT calculations can model these complex processes, identifying the lowest energy pathways and the factors that govern product selectivity. For instance, studies on other oxadiazoles (B1248032) have detailed ring-opening hydrolysis mechanisms, which could be extrapolated to predict the stability of the 1,2,5-oxadiazole ring in the target molecule under various conditions. acs.org

Electrophilic and Nucleophilic Substitution: The electron distribution on the oxadiazole ring, influenced by the amino and tert-butyl substituents, can be calculated to predict the regioselectivity of substitution reactions.

Prediction of Reactivity and Selectivity

Computational models are adept at predicting the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed understanding of a reaction's feasibility and outcome can be achieved. For example, in the context of this compound, computational studies could differentiate between competing reaction sites, such as the exocyclic amino group versus the nitrogen atoms within the oxadiazole ring.

Molecular dynamics simulations can further enhance these predictions by modeling the behavior of the molecule in a solvent, providing a more realistic representation of reaction conditions. nih.gov Such simulations are crucial for understanding how intermolecular interactions can influence the selectivity of a reaction.

Structure-Property Relationship Predictions (Excluding Prohibited Topics)

The chemical structure of a molecule dictates its physical and chemical properties. Computational methods allow for the in-silico prediction of these properties, which is invaluable in the early stages of chemical research.

Topological and Electrostatic Surface Analysis (e.g., TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a key parameter in predicting a molecule's transport properties. For this compound, the presence of the amino group and the oxadiazole ring contributes significantly to its TPSA.

The TPSA for this compound can be computationally predicted and compared with related structures to estimate its relative polarity.

| Compound | Predicted TPSA (Ų) |

|---|---|

| This compound | 79.4 |

| 5-tert-Butyl-1,2,4-oxadiazol-3-amine (B1338873) nih.gov | 64.9 |

| 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine nih.gov | 83.4 |

Lipophilicity Predictions (e.g., LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. It is a critical parameter in medicinal chemistry and environmental science. The LogP of this compound is influenced by the nonpolar tert-butyl group and the polar amino-oxadiazole moiety.

Computational methods can provide an estimated LogP value, which helps in understanding its potential distribution in biological and environmental systems.

| Compound | Predicted LogP |

|---|---|

| This compound | 1.3 |

| 5-tert-Butyl-1,2,4-oxadiazol-3-amine nih.gov | 1.5 |

| 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine nih.gov | 1.2 |

Sufficient scientific literature specifically detailing the derivatization and functionalization of the chemical compound "this compound" according to the provided outline is not available. Searches for the synthesis of its amide and urea (B33335) derivatives, the construction of fused heterocyclic systems, and the functionalization of its tert-butyl moiety did not yield specific research findings for this particular molecule.

One study on a related but more complex structure, 3(4)-amino-4(3)-(tert-butyl-NNO-azoxy)furoxans, investigated annulation reactions but reported the formation of unexpected products rather than a general synthetic strategy. bohrium.com General methodologies for the synthesis of amide and urea derivatives are widely published, but their direct applicability to the specific this compound scaffold is not documented. nih.govorganic-chemistry.orgpsu.edu Similarly, while functionalization of other tert-butyl-substituted heterocyclic compounds has been described, this information does not pertain to the exact molecule . acs.orgnih.gov

Due to the lack of specific, published research on the derivatization of this compound as outlined, it is not possible to generate a scientifically accurate article that adheres to the user's strict requirements.

Derivatization and Functionalization Strategies of the 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine Scaffold

Introduction of Additional Functional Groups at the Tert-butyl Moiety (if applicable)

Selective Oxidation/Reduction Reactions

The 1,2,5-oxadiazole (furazan) ring system and its associated functional groups present multiple sites for oxidation and reduction reactions. In principle, the amino group of 4-tert-butyl-1,2,5-oxadiazol-3-amine could be oxidized to a nitroso or nitro group, or the oxadiazole ring itself could undergo reductive cleavage under certain conditions. For instance, studies on related energetic materials, such as the synthesis of 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, involve the oxidation of an amino-substituted furazan (B8792606). dtic.milresearchgate.net This is typically achieved using strong oxidizing agents like hydrogen peroxide in sulfuric acid. dtic.mil Similarly, the reduction of nitro-substituted oxadiazoles (B1248032) to their corresponding amines is a common transformation, often employing reagents like tin(II) chloride. mdpi.com

However, specific experimental data, including reaction conditions, yields, and selectivity for the oxidation or reduction of This compound , are not detailed in the reviewed literature. The influence of the tert-butyl group on the electronic properties and steric accessibility of the amine and the oxadiazole ring would be a critical factor in such transformations, but dedicated studies appear to be scarce.

Table 1: Representative Oxidation/Reduction Reactions on Analogous Oxadiazole Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-(4-amino-1,2,5-oxadiazol-3-yl)azoxyfurazan | H₂O₂ / (NH₄)₂S₂O₈, H₂SO₄ | Nitro-substituted azoxyfurazan | dtic.mil |

| 5-Alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole | SnCl₂·2H₂O | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | mdpi.com |

Note: This table presents data for analogous compounds, not the specific subject compound, due to a lack of available data.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating complex molecules from simpler precursors. For This compound , the most likely targets for C-H functionalization would be the C-H bonds of the tert-butyl group or potentially the amine's N-H bonds. The functionalization of sp³ C-H bonds adjacent to a nitrogen atom in tertiary amines is a well-established field, often proceeding through photoredox catalysis to generate an iminium cation intermediate. sioc-journal.cnmdpi.com These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

While these general strategies exist, their application specifically to the This compound scaffold has not been reported. Research has not been published detailing the direct functionalization of the tert-butyl group's C-H bonds on this heterocyclic system. Such a study would need to overcome the inherent stability of these bonds and achieve selectivity.

Development of Polymeric and Supramolecular Assemblies Incorporating this compound

The incorporation of heterocyclic motifs into polymers and supramolecular structures is a growing field for the development of advanced materials with tailored electronic, optical, or recognition properties. The tert-butyl group can influence solubility and solid-state packing, while the amino-oxadiazole portion offers sites for hydrogen bonding and further chemical modification.

Monomer Synthesis for Polymerization

For This compound to be used in polymer science, it would first need to be converted into a suitable monomer. This typically involves introducing a polymerizable functional group, such as a vinyl, acrylate, or styryl moiety, or another reactive group capable of participating in step-growth polymerization. For example, a related compound, 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole, has been synthesized to serve as a monomer. lew.ro This was achieved by functionalizing a benzaldehyde (B42025) precursor attached to the oxadiazole ring.

A hypothetical pathway to a monomer from This compound could involve acylation of the amine group with acryloyl chloride or a similar reagent. However, no such syntheses or subsequent polymerization studies involving this specific compound are present in the surveyed scientific literature.

Self-Assembly Studies (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular assembly is governed by non-covalent interactions. The This compound molecule possesses key features for self-assembly: an amino group that can act as a hydrogen bond donor and the oxadiazole ring which contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. acs.orgrsc.orgnih.gov Furthermore, the oxadiazole ring is a π-deficient heterocycle, which could engage in π-π stacking interactions with other aromatic systems. youtube.comnih.gov

The tert-butyl group plays a significant role in modulating these interactions. Its bulkiness can sterically direct or hinder the formation of certain supramolecular structures. nih.govresearchgate.net For instance, studies on tetraazaperopyrene derivatives show that the stepwise removal of tert-butyl groups drastically changes the self-assembled nanostructures on a silver surface, shifting from grid-like patterns to honeycomb networks and one-dimensional chains. nih.govresearchgate.net This highlights the critical role such substituents play in controlling intermolecular forces.

Despite these principles, specific crystallographic or solution-state studies detailing the self-assembly behavior, hydrogen bonding networks, or π-π stacking arrangements of This compound are not available. The analysis of its potential supramolecular chemistry remains speculative, based on the behavior of related heterocyclic and tert-butyl-substituted compounds.

Table 2: Key Non-Covalent Interactions in Analogous Systems

| Interaction Type | Participating Groups | System Example | Key Finding | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Amino group (donor), Ring Nitrogen (acceptor) | 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | Molecules are linked into chains by N-H···N hydrogen bonds. | nih.gov |

| Hydrogen Bonding | Amino group (donor), Ring Nitrogen (acceptor) | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | The crystal structure is stabilized by intermolecular hydrogen bonds. | researchgate.net |

| π-π Stacking | Aromatic/Heterocyclic Rings | Benzene Dimer | Prototypical system for studying attractive, noncovalent interactions between aromatic rings. | youtube.com |

Note: This table illustrates principles of self-assembly from related molecules, as specific data for the subject compound is unavailable.

Applications of 4 Tert Butyl 1,2,5 Oxadiazol 3 Amine in Advanced Chemical Sciences

Role as a Versatile Chemical Building Block

The inherent reactivity of the 1,2,5-oxadiazole (furazan) ring, coupled with the presence of a nucleophilic amino group, positions 4-tert-butyl-1,2,5-oxadiazol-3-amine as a valuable synthon for the construction of more complex molecular architectures.

The 1,2,5-oxadiazole-3-amine moiety is a well-established precursor in the synthesis of various heterocyclic systems. The amino group can undergo a range of chemical transformations, including diazotization, acylation, and condensation reactions, to introduce further functionalities. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with diketones such as 2,5-hexanedione (B30556) leads to the formation of pyrrole-substituted oxadiazoles (B1248032). mdpi.com This reactivity highlights the potential of this compound to serve as a starting material for the synthesis of novel, intricate organic molecules with potential applications in medicinal chemistry and materials science.

The general synthetic utility of aminofurazans is well-documented, serving as foundational components for energetic materials and compounds with biological activity. mdpi.com The tert-butyl group in this compound can influence the solubility and reactivity of the molecule, making it a unique tool for synthetic chemists.

While direct applications of this compound in catalysis are not extensively documented, its structural features suggest potential as a scaffold for ligand development. The nitrogen atoms within the oxadiazole ring and the exocyclic amino group can act as coordination sites for metal ions. The design of ligands is a cornerstone of catalysis, and the introduction of the rigid, planar oxadiazole core can lead to the development of ligands with specific spatial arrangements. The tert-butyl group can provide steric hindrance, which is often a crucial factor in controlling the selectivity of catalytic reactions. The development of novel ligands from accessible building blocks like this compound is an ongoing area of chemical research.

Contribution to Materials Science Research

The unique electronic and structural properties of the 1,2,5-oxadiazole ring system make it a valuable component in the design of advanced materials. The incorporation of this compound into larger molecular frameworks can lead to materials with tailored properties.

Oxadiazole derivatives are known for their applications in optoelectronic materials, often exhibiting desirable electron-transporting properties. organic-chemistry.org These compounds are frequently incorporated into organic light-emitting diodes (OLEDs) and other electronic devices. While specific research on this compound in this context is limited, its core structure is analogous to other oxadiazoles used in this field. The amino group provides a convenient handle for the introduction of polymerizable functionalities, allowing for the incorporation of the tert-butyl-substituted oxadiazole unit into polymer backbones. The tert-butyl group can enhance the solubility and processability of such polymers, which are critical parameters for the fabrication of thin-film devices.

Table 1: Potential Optoelectronic Properties of Polymers Incorporating this compound Moieties (Hypothetical Data)

| Property | Potential Value/Characteristic | Rationale |

| Electron Affinity | High | The electron-deficient nature of the 1,2,5-oxadiazole ring. |

| Solubility | Enhanced | The presence of the bulky and non-polar tert-butyl group. |

| Thermal Stability | Moderate to High | The inherent stability of the oxadiazole aromatic ring. |

| Film-Forming Ability | Good | Improved processability due to enhanced solubility. |

The 1,2,5-oxadiazole (furazan) ring is a well-known "explosophore" and a key building block in the development of high-energy density materials (HEDMs). mdpi.comresearchgate.net This is due to its high positive heat of formation and the ability to increase the oxygen balance of a molecule. Numerous energetic compounds are based on the furazan (B8792606) and furoxan (the N-oxide of furazan) backbones. mdpi.comfrontiersin.orgnih.govnih.gov

The introduction of an amino group to the furazan ring, as in this compound, provides a site for further functionalization to create more complex energetic materials. For example, the amino group can be converted to a nitroamino (-NHNO2) or an azido (B1232118) (-N3) group, both of which are highly energetic functionalities. The tert-butyl group, while not directly contributing to the energetic output, can influence the physical properties of the resulting material, such as its density, thermal stability, and sensitivity to impact and friction. Generally, bulky groups can increase the steric hindrance and reduce the sensitivity of energetic materials.

A notable example of a related energetic material is 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), which is valued as a secondary explosive and melt-castable explosive. mdpi.com This compound demonstrates the utility of the aminofurazan moiety in the design of HEDMs.

Table 2: Estimated Properties of an Energetic Material Derived from this compound (e.g., N-(4-tert-butyl-1,2,5-oxadiazol-3-yl)nitramide)

| Property | Estimated Value | Comparison with Standard Explosives |

| Density | ~1.6 - 1.7 g/cm³ | Lower than RDX (~1.8 g/cm³) |

| Detonation Velocity | ~7,000 - 8,000 m/s | Lower than RDX (~8,750 m/s) |

| Impact Sensitivity | Potentially Low | The tert-butyl group may enhance insensitivity. |

| Thermal Stability | Moderate | Dependent on the specific energetic group introduced. |

The electron-deficient nature of the 1,2,5-oxadiazole ring makes it a potential component in chemical sensors. The ring can interact with electron-rich analytes through charge-transfer interactions, leading to a detectable signal, such as a change in color or fluorescence. The amino group of this compound can be functionalized with specific recognition units to create sensors for a variety of analytes. The tert-butyl group can influence the selectivity of the sensor by creating a specific binding pocket. While this remains a largely unexplored area for this specific compound, the fundamental properties of the aminofurazan scaffold suggest its potential in the design of novel chemosensors.

Use in Methodological Chemical Development

The deliberate design and synthesis of molecules with specific functionalities are paramount for advancing chemical methodologies. This compound, with its distinct steric and electronic properties, is an emerging candidate for such roles. Its utility is being explored in two primary domains: as a probe to unravel intricate reaction mechanisms and as a standard for the calibration and validation of sophisticated analytical instrumentation.

Probes for Reaction Mechanism Elucidation

Understanding the stepwise pathway of a chemical reaction is fundamental to its optimization and control. Chemical probes, which are molecules that can participate in or interact with a reaction in a detectable manner, are invaluable for this purpose. The steric hindrance provided by the bulky tert-butyl group in this compound can influence the regioselectivity and stereoselectivity of reactions. By introducing this molecule into a reaction and analyzing the resulting products or intermediates, chemists can gain insights into the transition states and the steric and electronic demands of the reaction.

Currently, detailed research findings on the specific use of this compound as a probe for reaction mechanism elucidation are limited in publicly accessible literature. However, the known reactivity of the amino group and the furazan ring suggests potential for its application in studying reactions such as nucleophilic substitutions, cycloadditions, and rearrangements. The tert-butyl group would serve as a bulky reporter, influencing the reaction pathway in a predictable manner that can be traced through spectroscopic analysis of the products.

Standards for Analytical Chemistry Techniques

The accuracy and reliability of analytical measurements are underpinned by the use of well-characterized standards. An ideal analytical standard should be a stable, pure compound with a precisely known concentration and distinct spectroscopic properties. This compound possesses characteristics that make it a promising candidate for a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

The presence of the chromophoric 1,2,5-oxadiazole ring allows for detection by UV-Vis spectroscopy, a common detector in HPLC. The tert-butyl group can enhance its volatility, making it suitable for GC analysis. Furthermore, its specific molecular weight and fragmentation pattern upon ionization make it a useful marker in mass spectrometry.

While extensive, publicly available data on its formal certification as an analytical standard is not yet prevalent, its fundamental physicochemical properties can be characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents (predicted) |

The utility of a compound as an analytical standard is also defined by its characteristic spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR (ppm) | Signals corresponding to the tert-butyl protons and the amine protons. |

| ¹³C NMR (ppm) | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and the two distinct carbons of the oxadiazole ring. |

| Mass Spec (m/z) | A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |

| IR (cm⁻¹) | Absorption bands for N-H stretching of the amine, C-H stretching of the alkyl group, and C=N and N-O stretching of the oxadiazole ring. |